1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)-
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Overview
Description
2-(4-(tert-Butyl)phenyl)-5-(5-iodothiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as materials science, pharmaceuticals, and organic electronics. The presence of the tert-butyl group and the iodothiophene moiety contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butyl)phenyl)-5-(5-iodothiophen-2-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the tert-butyl group: This is usually done via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Iodination of the thiophene ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-Butyl)phenyl)-5-(5-iodothiophen-2-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution reactions: The iodine atom on the thiophene ring can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling reactions: The iodothiophene moiety can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.
Oxidation and reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
2-(4-(tert-Butyl)phenyl)-5-(5-iodothiophen-2-yl)-1,3,4-oxadiazole has several scientific research applications:
Materials science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Pharmaceuticals: The compound may serve as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Organic electronics: Its unique structure makes it suitable for use in organic field-effect transistors (OFETs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-(4-(tert-Butyl)phenyl)-5-(5-iodothiophen-2-yl)-1,3,4-oxadiazole depends on its specific application. In materials science, its electronic properties are crucial for its function in devices. In pharmaceuticals, the compound may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-5-(5-iodothiophen-2-yl)-1,3,4-oxadiazole: Similar structure but with a methyl group instead of a tert-butyl group.
2-(4-(tert-Butyl)phenyl)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
The presence of the tert-butyl group and the iodothiophene moiety in 2-(4-(tert-Butyl)phenyl)-5-(5-iodothiophen-2-yl)-1,3,4-oxadiazole gives it unique steric and electronic properties compared to similar compounds. These properties can influence its reactivity and suitability for specific applications, making it a valuable compound in various fields of research.
Properties
CAS No. |
819863-79-1 |
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Molecular Formula |
C16H15IN2OS |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-5-(5-iodothiophen-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H15IN2OS/c1-16(2,3)11-6-4-10(5-7-11)14-18-19-15(20-14)12-8-9-13(17)21-12/h4-9H,1-3H3 |
InChI Key |
JAQCJFFBYFARLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(S3)I |
Origin of Product |
United States |
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